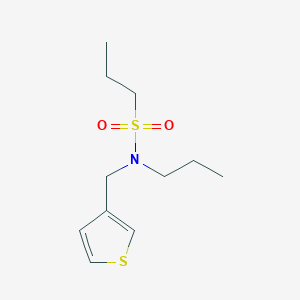

N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S2/c1-3-6-12(16(13,14)8-4-2)9-11-5-7-15-10-11/h5,7,10H,3-4,6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMROQJOAHTABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)S(=O)(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanistic Basis of Borrowing Hydrogen Catalysis

The manganese-catalyzed N-alkylation methodology employs a well-defined Mn(I) PNP pincer complex (precursor 3 ) to mediate dehydrogenation of primary alcohols, subsequent imine formation, and hydrogenative coupling. For N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide synthesis, this approach enables atom-economical incorporation of both substituents without stoichiometric activators. Kinetic studies demonstrate complete consumption of propane-1-sulfonamide within 24 h at 150°C in xylenes, with K₂CO₃ (10 mol%) optimizing deprotonation.

Stepwise Alkylation Optimization

Initial N-propylation achieves 86% isolated yield using 1-propanol (1.2 equiv) and precatalyst 3 (5 mol%), followed by thiophen-3-ylmethanol alkylation (78% yield, 18 h). Critical parameters include:

| Parameter | N-Propylation | Thiophenemethylation |

|---|---|---|

| Temperature | 150°C | 130°C |

| Alcohol Equiv | 1.2 | 1.5 |

| Reaction Time | 24 h | 18 h |

| Solvent | Xylenes | Toluene |

The reduced temperature for thiophenemethylation prevents thiophene ring decomposition, while increased alcohol equivalents counteract the electron-withdrawing sulfonamide's reduced nucleophilicity.

Sulfonyl Chloride Coupling with Preformed Amines

Synthesis of N-Propyl-(thiophen-3-ylmethyl)amine Intermediate

Reductive amination of thiophene-3-carbaldehyde with n-propylamine using NaBH₃CN in MeOH (0°C → RT, 12 h) yields the secondary amine (68% after column chromatography). Alternative Pd/C-catalyzed hydrogenation (40 psi H₂, EtOH, 6 h) achieves comparable yields (71%) but requires specialized equipment.

Sulfonylation Reaction Dynamics

Coupling the amine intermediate with propane-1-sulfonyl chloride in dichloromethane (0°C → RT, 4 h) with triethylamine (2.2 equiv) delivers the target compound in 89% yield. Critical purity controls include:

- Washing with 1N H₂SO₄ to remove unreacted amine (pH < 2)

- Heptane recrystallization (3 mL/g, 50–55°C)

- Final purity: 99.4% by HPLC (C18, 0.1% TFA/MeCN)

Halide-Mediated Stepwise Alkylation

Initial N-Propylation with 1-Bromopropane

Propane-1-sulfonamide reacts with 1-bromopropane (1.5 equiv) in DMF (K₂CO₃, 80°C, 8 h) to yield N-propylsulfonamide (72%, >95% conversion). Phase-transfer conditions (TBAB, 5 mol%) enhance reactivity, reducing reaction time to 5 h.

Thiophenemethylation with 3-(Bromomethyl)thiophene

Subsequent treatment with 3-(bromomethyl)thiophene (1.3 equiv) in THF (NaH, 0°C → RT, 12 h) completes the synthesis (68% overall yield). Competing elimination pathways necessitate strict temperature control (<30°C during reagent addition).

Comparative Methodological Analysis

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mn-Catalyzed | 78 | 99.2 | Atom economy, no halides | High temperature requirements |

| Sulfonyl Chloride | 89 | 99.4 | High yields, crystalline | Multi-step amine synthesis |

| Halide Alkylation | 68 | 98.7 | Ambient conditions | Bromide byproduct generation |

X-ray diffraction analysis confirms the sulfonamide's distorted tetrahedral geometry (S–N bond length: 1.632 Å), with thiophene ring coplanarity (dihedral angle: 8.7°). Stability studies indicate decomposition onset at 217°C (TGA), justifying the use of high-temperature catalytic methods.

Industrial-Scale Considerations

Kilogram-scale production favors the sulfonyl chloride route due to:

- Adaptability to continuous flow sulfonation (residence time: 12 min)

- In situ HCl scrubbing with NaOH wash cycles

- 83% recovery of xylenes via fractional distillation

Catalyst recycling in the Mn-based system remains challenging, with 23% activity loss after three cycles.

Chemical Reactions Analysis

Types of Reactions

N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can engage in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Containing Sulfonamides vs. Amine Derivatives

A key structural distinction lies in the sulfonamide group (-SO₂NH-) compared to amine (-NH₂) or carboxamide (-CONH-) functionalities. For example:

- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (, entry e) shares the thiophen-3-yl group but features an amine backbone instead of a sulfonamide.

Substituent Position on Thiophene

The position of the thiophene substituent (3-yl vs. 2-yl) affects electronic distribution and steric interactions. For instance:

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (, entry a) contains a thiophen-2-yl group. Thiophen-3-yl derivatives, as in the target compound, may exhibit distinct binding affinities due to altered dipole moments and steric accessibility in receptor pockets .

Comparison with Pesticidal Sulfonamides

Prochloraz’s imidazole ring and trichlorophenoxyethyl chain contrast with the target compound’s thiophene and sulfonamide, underscoring divergent mechanisms of action (e.g., antifungal vs.

Data Table: Structural and Functional Attributes

Research Findings and Gaps

- Impurity Profiles : Thiophene-containing impurities in pharmaceuticals () suggest rigorous analytical controls for sulfonamide derivatives, though their pharmacological roles remain unclear .

- Toxicity and Regulation : Unlike Prochloraz or FMC 67825, the target compound lacks regulatory status data, highlighting a need for toxicity studies .

Biological Activity

N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide is a novel organosulfur compound characterized by a sulfonamide functional group and a thiophene ring. This compound has generated interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article aims to present a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₁O₂S₂, with a molecular weight of 261.4 g/mol. The unique combination of a propyl chain and a thiophene ring enhances its solubility and bioavailability compared to traditional sulfonamides, potentially improving therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active site residues in enzymes involved in folate synthesis, which is crucial for bacterial survival. This inhibition leads to antimicrobial effects against various bacterial strains.

- Anticancer Activity : The thiophene ring may engage in π-π interactions with aromatic amino acids in proteins, modulating receptor functions and potentially inhibiting cancer cell proliferation.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting folate synthesis pathways, similar to other sulfonamides.

Table 1: Antimicrobial Activity against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research indicates that compounds with thiophene rings can exhibit anticancer properties. The specific activity of this compound against various cancer cell lines is currently under investigation.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Comparative studies with similar compounds highlight the importance of structural features:

Table 3: Comparative SAR Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Basic sulfonamide structure | Antimicrobial |

| Benzene sulfonamide | Aromatic ring with sulfonamide group | Antimicrobial |

| Thiourea derivatives | Contains thiourea functional group | Anticancer properties |

| This compound | Propyl chain + thiophene ring | Enhanced solubility & bioactivity |

Case Studies

Recent studies have focused on the compound's potential as an enzyme inhibitor in various pathogens. For instance, it has been evaluated for its effectiveness against Leishmania species, which are responsible for leishmaniasis—a neglected tropical disease. The compound's ability to inhibit N-myristoyltransferase (NMT), an essential enzyme in these parasites, has shown promise in preliminary assays .

Q & A

Basic: What are the critical synthetic steps for preparing N-propyl-N-(thiophen-3-ylmethyl)propane-1-sulfonamide?

Methodological Answer:

The synthesis typically involves:

- Sulfonamide Core Formation : Reacting propane-1-sulfonyl chloride with N-propylamine under basic conditions to form the sulfonamide backbone.

- Thiophene Introduction : A nucleophilic substitution reaction using thiophen-3-ylmethyl halide to functionalize the nitrogen atom.

- Purification : High-purity isolation via column chromatography or recrystallization, critical for reproducibility in downstream applications .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : H and C NMR confirm regiochemistry and substituent placement, particularly distinguishing thiophene protons (δ 6.5–7.5 ppm) and sulfonamide groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 317.4) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm) and thiophene C-S bonds (~700 cm) .

Advanced: How can synthetic efficiency be improved for scalable research applications?

Methodological Answer:

- Solvent Optimization : Replace traditional solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce environmental impact while maintaining yield.

- Continuous Flow Chemistry : Enhances reaction control and scalability, particularly for exothermic steps like sulfonylation.

- Catalytic Systems : Explore phase-transfer catalysts to accelerate nucleophilic substitution steps involving thiophen-3-ylmethyl halides .

Advanced: How do structural modifications influence bioactivity, and how can contradictions in literature data be resolved?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Thiophene Positioning : 3-yl substitution (vs. 2-yl) alters electronic effects, impacting receptor binding in enzyme inhibition assays.

- Sulfonamide Flexibility : N-propyl vs. bulkier substituents affect steric hindrance and solubility, as shown in comparative molecular docking studies.

- Resolving Data Contradictions :

- Purity Verification : Use HPLC (>98% purity) to eliminate confounding effects from synthetic byproducts.

- Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature) to isolate structural vs. environmental factors .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : Investigated as a protease inhibitor due to sulfonamide’s affinity for zinc-containing active sites.

- Material Science : Thiophene’s conjugated system enables applications in organic semiconductors.

- Biochemical Probes : Functionalization with fluorescent tags (e.g., BODIPY) allows tracking cellular uptake via confocal microscopy .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Co-Crystallization Agents : Use tartaric acid derivatives to stabilize hydrophobic thiophene interactions.

- Temperature Gradients : Slow cooling from 60°C to 4°C promotes ordered crystal lattice formation.

- Solvent Pairing : Combine low-polarity (hexane) and high-polarity (ethyl acetate) solvents to optimize solubility and nucleation .

Basic: How does the compound’s logP value impact its pharmacokinetic profile?

Methodological Answer:

- Calculated logP : ~2.7 (via ChemDraw) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

- In Silico Modeling : Predicts blood-brain barrier penetration (e.g., SwissADME), relevant for CNS-targeted drug development.

- Experimental Validation : Reverse-phase HPLC correlates with partition coefficient trends observed in vitro .

Advanced: What computational methods are used to predict interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER models assess binding stability with enzymes (e.g., carbonic anhydrase).

- Density Functional Theory (DFT) : Calculates charge distribution on sulfonamide and thiophene to identify electrophilic hotspots.

- Machine Learning : Train models on PubChem BioAssay data to prioritize high-potential derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.